molecular formula C₁₀H₁₅Cl₂FN₂ B1147265 1-(4-Fluorophenyl)piperazine Dihydrochloride CAS No. 64090-10-3

1-(4-Fluorophenyl)piperazine Dihydrochloride

Cat. No. B1147265
CAS RN: 64090-10-3
M. Wt: 253.14
InChI Key:
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Description

1-(4-Fluorophenyl)piperazine dihydrochloride, also known as pFPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of piperazine, which is a heterocyclic compound commonly used in medicinal chemistry. The addition of a fluorine atom to the phenyl ring of piperazine has been shown to increase its potency and selectivity, making it a promising target for drug discovery.

Mechanism Of Action

The mechanism of action of 1-(4-Fluorophenyl)piperazine Dihydrochloride is not fully understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, 1-(4-Fluorophenyl)piperazine Dihydrochloride has been shown to bind to the 5-HT1A receptor with high affinity and activate downstream signaling pathways. This activation can lead to changes in neuronal activity and neurotransmitter release, which may underlie its therapeutic effects.

Biochemical And Physiological Effects

In addition to its effects on serotonin receptors, 1-(4-Fluorophenyl)piperazine Dihydrochloride has been shown to have other biochemical and physiological effects. For example, one study found that 1-(4-Fluorophenyl)piperazine Dihydrochloride can inhibit the activity of the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Fluorophenyl)piperazine Dihydrochloride in lab experiments is its potency and selectivity for specific receptors. This allows researchers to study the effects of specific receptor activation without the confounding effects of non-specific binding. However, one limitation is the potential for off-target effects, as 1-(4-Fluorophenyl)piperazine Dihydrochloride may also bind to other receptors or enzymes at high concentrations.

Future Directions

There are several potential future directions for research on 1-(4-Fluorophenyl)piperazine Dihydrochloride. One area of interest is the development of more potent and selective derivatives for use as therapeutic agents. Another area of interest is the investigation of its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)piperazine Dihydrochloride is a multi-step process that involves the reaction of piperazine with various reagents. One common method involves the reaction of piperazine with 4-fluoronitrobenzene, followed by reduction with palladium on carbon to yield 1-(4-Fluorophenyl)piperazine Dihydrochloride. Other methods involve the use of different reagents and conditions, but the overall process remains similar.

Scientific Research Applications

PFPPP has been used in a variety of scientific research applications, including studies on the central nervous system and drug discovery. One study found that 1-(4-Fluorophenyl)piperazine Dihydrochloride acts as a potent and selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Other studies have investigated the potential use of 1-(4-Fluorophenyl)piperazine Dihydrochloride as a therapeutic agent for Parkinson's disease and other neurological disorders.

properties

CAS RN

64090-10-3

Product Name

1-(4-Fluorophenyl)piperazine Dihydrochloride

Molecular Formula

C₁₀H₁₅Cl₂FN₂

Molecular Weight

253.14

synonyms

1-(4-Fluorophenyl)piperazine Hydrochloride; 

Origin of Product

United States

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